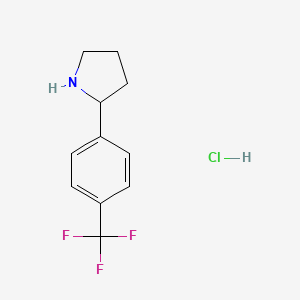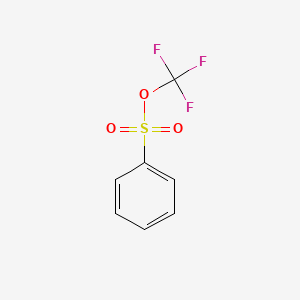
Trifluoromethyl benzenesulfonate
Übersicht
Beschreibung
Trifluoromethyl benzenesulfonate is an organosulfur compound. It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid . It is often stored in the form of alkali metal salts .
Synthesis Analysis
The synthesis of this compound involves a two-step process. A novel initiator containing a 4-(trifluoromethyl)benzenesulfonate (fluorylate, TosCF3) counter-ion is synthesized to introduce a sophisticated functional 3-(2-(2-ethoxy)ethoxy)ethoxy)prop-1-ene (TEG) initiating group . The initiator efficiency is determined by 1H and 19F nuclear magnetic resonance spectroscopy and compared to the corresponding tosylate (TEGTos) and triflate (TEGTf) .Molecular Structure Analysis
The molecular formula of this compound is CHFOS. It has an average mass of 226.173 Da and a monoisotopic mass of 225.991150 Da .Chemical Reactions Analysis
This compound exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) .Physical and Chemical Properties Analysis
This compound forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether . It is often stored in the form of alkali metal salts . Its aqueous solution is strongly acidic .Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
Trifluoromethyl benzenesulfonate and related compounds have been utilized to improve synthesis methods in various chemical processes. For instance, a method using benzenesulfonates as stable leaving groups in carbohydrate chemistry provides a more reproducible and scalable route compared to less stable triflate groups. This approach has been applied in the synthesis of 3-azido-3-deoxy-β-d-galactopyranosides, demonstrating the stability and utility of benzenesulfonates in complex chemical syntheses (Peterson, Weymouth-Wilson, & Nilsson, 2015).
Dye Synthesis and Applications
The introduction of a trifluoromethyl group into sodium 1-phenylazo-2-hydroxy-5-benzenesulfonate illustrates the potential of trifluoromethyl benzenesulfonates in dye synthesis. This process has shown that the solubility and properties of the resulting dyes are influenced by the position of the trifluoromethyl group, impacting their application in various industries (Hamada et al., 1996).
Wirkmechanismus
Target of Action
Trifluoromethyl benzenesulfonate is a complex compound that interacts with various targets. It has been used in the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures as emitters exhibiting thermally activated delayed fluorescence .
Mode of Action
The compound exhibits large dihedral angles between the donor and acceptor moieties, which are close to 80° as shown by single crystal X-ray analysis and theoretical calculations . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors where the donors swing back and forth with respect to the acceptor at C–N bonds .
Biochemical Pathways
This compound is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound also participates in the simultaneous trifluoromethylation and oximation of aryl-substituted ethylenes .
Pharmacokinetics
The strength of the carbon-fluorine bond in trifluoromethyl-containing compounds conveys stability, suggesting that they are likely to be recalcitrant in the environment or may be partially metabolized to a more toxic metabolite .
Result of Action
The result of the action of this compound is the creation of compounds with symmetrical donor–acceptor–donor architectures that exhibit thermally activated delayed fluorescence . These compounds show very broad charge-transfer-state (1CT) absorption, which can be accounted for by multiple 1CTs .
Action Environment
The action of this compound is influenced by the environment. Moreover, the molecules of the compound are held together through many weak van der Waals intramolecular bonds, which are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trifluoromethyl benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPUXLRDLVOKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Trifluoromethyl Benzenesulfonate a valuable component in organic terahertz (THz) generators?
A1: this compound, often paired with organic cations, exhibits desirable characteristics for THz wave generation. Specifically, the incorporation of a strongly electronegative trifluoromethyl group within its structure facilitates strong hydrogen bond formation. [] This strong hydrogen bonding leads to suppressed molecular vibrations within the crystal structure, resulting in a lower absorption coefficient in the THz frequency range (0.5-4 THz). [] This characteristic, coupled with the high optical nonlinearity observed in these crystals, contributes to efficient optical-to-THz conversion. [] Research has shown that crystals incorporating this compound outperform even the benchmark inorganic ZnTe crystal in THz wave generation efficiency and bandwidth. []
Q2: How does the structure of this compound affect its performance in chemically amplified resists for lithography?
A2: Incorporating this compound, particularly isomers like triphenylsulfonium salt 2-(methacryloxy)-4-trifluoromethyl benzenesulfonate and triphenylsulfonium salt 4-(methacryloxy)-2-trifluoromethyl benzenesulfonate (CF3 PAG), as anionic photoacid generator (PAG) functional groups into chemically amplified resists has shown promising results for sub-50-nm half-pitch lithography. [] These resists exhibited superior resolution capabilities compared to those incorporating NO2 PAG. [] Furthermore, when combined with fluorinated PAGs like MTFB PAG and F4 PAG, these resists achieved remarkable resolution, reaching 32.5 nm half-pitch under EUV interference lithography. []
Q3: Can this compound be used for applications beyond THz generation and lithography?
A3: Yes, this compound derivatives have shown utility in supramolecular chemistry. For instance, 3,5-bis(trifluoromethyl) benzenesulfonate (BTBS) serves as an effective leaving group in rotaxane synthesis. [, ] The BTBS moiety, when incorporated into a []rotaxane building block, allows for efficient stopper exchange reactions with various nucleophiles. [] This method enables the preparation of diverse rotaxanes featuring ester, thioether, or ether stoppers, highlighting the versatility of this compound derivatives in synthetic chemistry. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


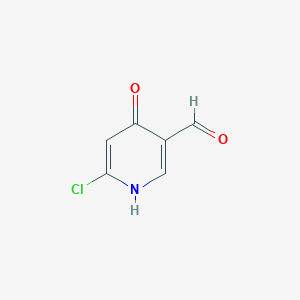

![6-Bromo-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3089602.png)
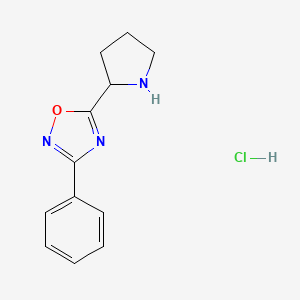
![Octahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3089609.png)

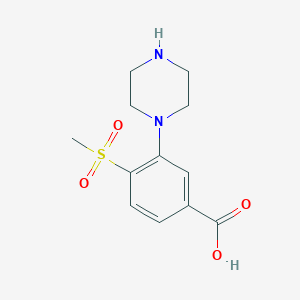
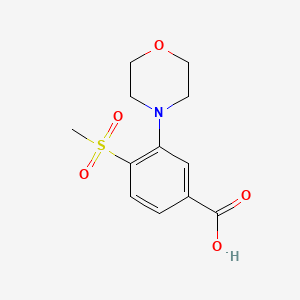
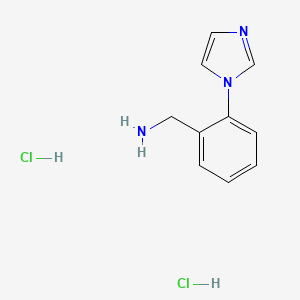
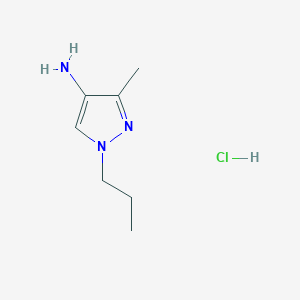
![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B3089688.png)
![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)

